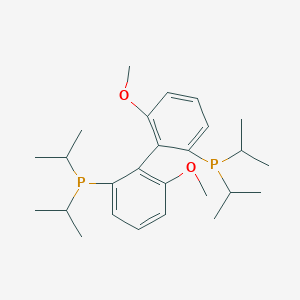

(S)-(6,6'-二甲氧基联苯-2,2'-二甲基)双(二异丙基膦)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

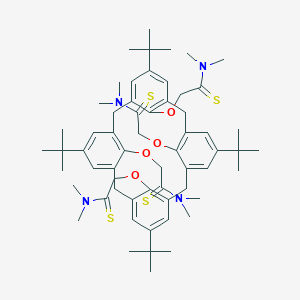

“(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine)” is a chiral phosphine ligand . It has a molecular formula of C26H40O2P2 and a molecular weight of 446.54 . This compound contains a total of 71 bonds, including 31 non-H bonds, 12 multiple bonds, 9 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic ethers, and 2 phosphine groups .

Molecular Structure Analysis

The molecular structure of “(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine)” is characterized by a P-C-P structure, similar to the P-O-P structure of native pyrophosphate . The compound contains two “R” groups, which differentiate it from other bisphosphonates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine)” include a molecular weight of 446.54 and a molecular formula of C26H40O2P2 .

科学研究应用

Buchwald-Hartwig Cross Coupling Reaction

This compound is used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the synthesis of many organic compounds.

Heck Reaction

It also serves as a ligand in the Heck Reaction . The Heck Reaction is a palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis.

Hydroaminations

This compound is used in Hydroaminations , a type of chemical reaction where an N-H bond is added across a carbon-carbon multiple bond.

Negishi Coupling

It is used as a ligand in the Negishi Coupling , a cross-coupling reaction used to form carbon-carbon bonds by the reaction of organozinc compounds with organic halides.

Suzuki-Miyaura Coupling

This compound is used in the Suzuki-Miyaura Coupling , a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds.

Synthesis of Metal Chalcogenides

The compound has been employed for the preparation of metal selenide/telluride nanocrystals and for deposition of thin films . The single-source molecular precursor route has emerged as a versatile strategy for their synthesis and in controlling shape, size, and composition of the material under moderate conditions .

Fluorescent Complexes with Double-Stranded DNA

It forms highly fluorescent complexes with double-stranded DNA (dsDNA), up to a maximum dye to DNA bp ratio of 1:4, with>1000-fold fluorescence enhancement . This property can be used in various biological and biochemical research applications.

作用机制

Target of Action

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a type of bisphosphine ligand . Bisphosphines are organophosphorus compounds most commonly used as bidentate phosphine ligands in inorganic and organometallic chemistry . They are identified by the presence of two phosphino groups linked by a backbone . The primary targets of this compound are likely to be metal ions in various chemical reactions, where it acts as a ligand facilitating the formation of complex structures .

Mode of Action

The compound interacts with its targets (metal ions) through the process of chelation, forming a five-membered chelate ring with most metals . This interaction results in the formation of stable complexes that are used in various chemical reactions .

Biochemical Pathways

Bisphosphines in general are known to play a crucial role in various chemical reactions, including catalysis and synthesis of complex molecules .

Pharmacokinetics

The pharmacokinetic properties of bisphosphines are generally determined by their physicochemical properties, such as molecular weight, lipophilicity, and chemical stability .

Result of Action

The result of the compound’s action is the formation of stable complexes with metal ions, which can be used in various chemical reactions . These complexes can have a wide range of applications in fields such as catalysis, material science, and medicinal chemistry .

Action Environment

The action, efficacy, and stability of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s ability to form complexes with metal ions and thus influence its overall effectiveness .

属性

IUPAC Name |

[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUWVKDDQIKNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

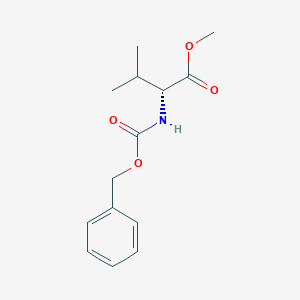

![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)

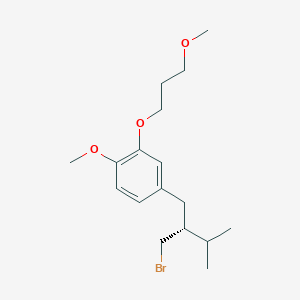

![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)

![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)